molecular formula C11H15F3O2SSi B6313125 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole CAS No. 2088941-88-0

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole

Cat. No. B6313125
CAS RN: 2088941-88-0
M. Wt: 296.38 g/mol
InChI Key: ZYMUZTANOLEJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole (TMSFTA) is an organosulfur compound used in organic synthesis. It is a versatile synthetic intermediate used in the preparation of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a catalyst in a variety of reactions, such as the Wittig reaction and the Claisen rearrangement. TMSFTA is a valuable reagent in organic synthesis due to its low toxicity, low volatility, and easy availability.

Scientific Research Applications

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,3-dioxanes and 1,3-dioxolanes. Additionally, this compound has been used as a reagent in the synthesis of a variety of organosulfur compounds, such as thioesters and thiols.

Mechanism of Action

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole acts as a Lewis acid, which is able to form a complex with a Lewis base. This complex can then react with a variety of compounds, such as aldehydes and ketones, to form the desired product. The reaction is catalyzed by the presence of a strong base, such as a hydroxide ion.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical and physiological effects on humans or animals. Therefore, it is not known whether it is safe for use in humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole in laboratory experiments is its low toxicity and low volatility. This makes it an ideal reagent for use in a variety of reactions. Additionally, it is readily available and relatively inexpensive, making it a cost-effective reagent. However, it can be difficult to handle due to its high reactivity and its tendency to form complexes with other compounds.

Future Directions

The potential future applications of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole include its use as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as 1,3-dioxanes and 1,3-dioxolanes. Additionally, it could be used as a reagent in the synthesis of a variety of organosulfur compounds, such as thioesters and thiols. Finally, it could be used in the synthesis of a variety of organometallic compounds, such as palladium and platinum complexes.

Synthesis Methods

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole is prepared through a three-step synthesis process. The first step involves the reaction of trifluoromethanesulfinic acid with an alkali metal salt, such as sodium or potassium, to form a trifluoromethanesulfonate salt. The second step involves the reaction of the trifluoromethanesulfonate salt with trimethylsilyl chloride to form this compound. The final step involves the reaction of this compound with an aldehyde to form the desired product.

properties

IUPAC Name

[2-methoxy-4-(trifluoromethylsulfanyl)phenoxy]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O2SSi/c1-15-10-7-8(17-11(12,13)14)5-6-9(10)16-18(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMUZTANOLEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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